Cesium carbonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
534-17-8 |
|---|---|
Molecular Formula |
CH2CsO3 |
Molecular Weight |
194.930 g/mol |
IUPAC Name |
dicesium;carbonate |
InChI |
InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4); |
InChI Key |
UHKPOGGUWJGGID-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Cs+].[Cs+] |
Canonical SMILES |
C(=O)(O)O.[Cs] |
Other CAS No. |
29703-01-3 534-17-8 |
physical_description |
DryPowder, WetSolid |
Pictograms |
Corrosive; Irritant; Health Hazard |
Related CAS |
29703-01-3 |
Synonyms |
Carbonic Acid Dicesium Salt; Cesium Carbonate (Cs2CO3); Cesium Carbonate; Dicesium Carbonate; |
Origin of Product |
United States |
Synthetic Methodologies for Cesium Carbonate Production
Direct Synthesis Approaches
Direct synthesis methods involve the straightforward conversion of a cesium-containing starting material to cesium carbonate.
Carbon Dioxide-Mediated Formation from Cesium Hydroxide (B78521)
A primary industrial method for producing this compound is through the reaction of cesium hydroxide (CsOH) with carbon dioxide (CO₂). wikipedia.orgaskfilo.comchemicalbook.com This process is a classic acid-base reaction where the acidic gas, carbon dioxide, is bubbled through an aqueous solution of the strong base, cesium hydroxide. wikipedia.org The reaction proceeds to form this compound and water, with the this compound precipitating out of the solution. wikipedia.org
The chemical equation for this reaction is:
2CsOH (aq) + CO₂ (g) → Cs₂CO₃ (s) + H₂O (l) askfilo.com
Table 1: Reaction Parameters for Carbon Dioxide-Mediated Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Cesium Hydroxide (CsOH), Carbon Dioxide (CO₂) | wikipedia.orgaskfilo.com |
| Solvent | Water | wikipedia.org |
| Carbonization Pressure | 0.2 MPa | chemicalbook.com |
| Carbonization Time | 1 hour | chemicalbook.com |
| Final Product Purity | 99.99% | chemicalbook.com |
| Overall Process Yield | 94.59% | chemicalbook.com |
Precursor Conversion Pathways
This compound can also be synthesized by converting other cesium salts through various chemical reactions.
Thermal Decomposition of Cesium Oxalate (B1200264)
Another established method for synthesizing this compound is the thermal decomposition of cesium oxalate (Cs₂C₂O₄). askfilo.comaskfilo.com This process involves heating the solid cesium oxalate, which causes it to decompose into solid this compound and carbon monoxide gas. askfilo.compatsnap.com
The balanced chemical equation for this decomposition is:
Cs₂C₂O₄ (s) → Cs₂CO₃ (s) + CO (g) askfilo.compatsnap.com
This reaction is typically carried out by roasting or calcining the cesium oxalate precursor. chemicalbook.com While detailed academic studies specifying the optimal temperature and yield for this specific transformation are not abundant, the general principle is well-established. Stoichiometric problems in educational contexts use temperatures around 300°C for this decomposition to proceed. askfilo.comaskfilo.com It is noteworthy that this compound itself begins to decompose at approximately 610°C, which provides a theoretical upper limit for the temperature of this process. chemicalbook.comsamaterials.com
Table 2: Reaction Parameters for Thermal Decomposition of Cesium Oxalate
| Parameter | Value | Reference |
|---|---|---|
| Precursor | Cesium Oxalate (Cs₂C₂O₄) | askfilo.com |
| Products | This compound (Cs₂CO₃), Carbon Monoxide (CO) | askfilo.com |
| Reaction Type | Thermal Decomposition | askfilo.comaskfilo.com |
| Reported Reaction Temperature | ~300°C | askfilo.comaskfilo.com |
Metathesis Reactions with Alkali Carbonates (e.g., Cesium Chloride with Sodium Carbonate)
This compound can be prepared via a metathesis, or double displacement, reaction. A common example involves the reaction between cesium chloride (CsCl) and sodium carbonate (Na₂CO₃). samaterials.com In this reaction, the ions exchange to form this compound and sodium chloride (NaCl).
The chemical equation is as follows:
2CsCl + Na₂CO₃ → Cs₂CO₃ + 2NaCl samaterials.com
A significant challenge in this method is the separation of the desired this compound from the sodium chloride byproduct. Both salts are highly soluble in water, making simple separation by precipitation from an aqueous solution difficult. sciencemadness.org However, the difference in solubility in certain organic solvents provides a viable purification pathway. This compound is notably soluble in ethanol, whereas sodium chloride is only sparingly soluble. wikipedia.orgsciencemadness.org
This allows for a process where the reaction can be carried out, and the resulting mixture is then treated with ethanol. The this compound dissolves in the ethanol, while the sodium chloride remains as a solid precipitate and can be removed by filtration. sciencemadness.org The this compound can then be recovered from the ethanolic solution by evaporation of the solvent.
Table 3: Reaction and Purification Parameters for Metathesis Reaction
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Cesium Chloride (CsCl), Sodium Carbonate (Na₂CO₃) | samaterials.com |
| Products | This compound (Cs₂CO₃), Sodium Chloride (NaCl) | samaterials.com |
| Purification Solvent | Ethanol | wikipedia.orgsciencemadness.org |
| Solubility of Cs₂CO₃ in Ethanol | 110 g/L | wikipedia.org |
| Separation Principle | Differential solubility of products in ethanol | sciencemadness.org |
Cesium Carbonate in Catalysis and Organic Synthesis
Fundamental Mechanistic Insights into Cesium Carbonate Catalysis
The efficacy of this compound in accelerating organic reactions and improving product yields often surpasses that of other common inorganic bases like potassium carbonate or sodium carbonate. compunetics.netsioc-journal.cn This enhanced performance is attributed to a combination of factors rooted in the distinct physicochemical properties of the cesium ion.
The "Cesium Effect" refers to the observation that cesium salts, particularly this compound, can significantly accelerate certain catalytic reactions, an effect that cannot be explained solely by factors like basicity or simple ligand exchange. sciencedaily.comemory.edu This phenomenon stems from the unique characteristics of the cesium cation: a large ionic radius, low charge density, and high polarizability. inno-chem.com.cnarkat-usa.org These properties lead to weaker interactions between the cesium cation and the carbonate anion, resulting in a more "naked" and reactive anion. Furthermore, cesium salts often exhibit superior solubility in organic solvents compared to their potassium and sodium counterparts, which increases the availability and reactivity of the base in the reaction medium. inno-chem.com.cnquora.com
Research has shown that while the traditional roles of this compound include acting as a proton scavenger, its impact on reaction acceleration goes beyond this function. sciencedaily.comemory.edu The specific interactions of the cesium ion within the catalytic cycle are critical to understanding its pronounced effect on reaction rates and efficiency. compunetics.net In many palladium-catalyzed reactions, the choice of a cesium base over other alkali metal bases leads to higher yields, milder reaction conditions, and shorter reaction times. inno-chem.com.cn
A quantitative comparison of cesium and potassium bases in the Buchwald-Hartwig amination reaction highlights the magnitude of the Cesium Effect. Under identical conditions, cesium bases consistently outperform their potassium counterparts.
| Solvent | Base | Rate Constant (k₁) / M²s⁻¹ | Yield Comparison |
|---|---|---|---|
| DMF | Cs₂CO₃ | 0.1076 | 4x greater than K₂CO₃ |
| K₂CO₃ | 0.1037 | - | |
| Cs₃PO₄ | 0.1009 | 6x greater than K₃PO₄ | |
| K₃PO₄ | 0.0159 | - | |
| Toluene | Cs₂CO₃ | 0.0386 | - |
| K₂CO₃ | 0.1001 | - | |
| Cs₃PO₄ | 0.1450 | - | |
| K₃PO₄ | 0.0049 | - |
The cesium ion actively participates in the catalytic cycle by stabilizing intermediates and transition states, thereby lowering activation energy barriers. whiterose.ac.uk Its influence is multifaceted, involving coordination chemistry and the formation of reactive molecular aggregates.
While the carbonate ion acts as a Brønsted-Lowry base, the cesium cation can function as a Lewis acid, accepting electron pairs from other species in the reaction mixture. nih.govwikipedia.org This Lewis acidic character allows the Cs⁺ ion to coordinate with reaction intermediates. In computational studies of reactions involving ketoesters, the cesium-coordinated species was found to selectively favor an attack on the ester carbon, leading to a pyridone derivative. nih.gov In contrast, sodium ion coordination favored an attack on the ketone carbon, yielding a pyridine product. nih.gov This chemodivergence highlights the critical role of the metal cation's coordination in directing the reaction pathway. nih.gov The interaction between the "soft" cesium cation and other "soft" atoms (like iodide) or its chelation with substrates can stabilize transition states, providing a less energetic pathway for the reaction to proceed. whiterose.ac.uk
Role of Cesium Ion in Reaction Intermediates and Activation
Carbon-Carbon Bond Forming Reactions
This compound is a base of choice for numerous palladium-catalyzed carbon-carbon bond-forming reactions, which are fundamental transformations in modern organic synthesis.
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, this compound plays a crucial role as a base to facilitate key steps in the catalytic cycle. wikipedia.org
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. This compound is frequently the optimal base, particularly for reactions involving aryl iodides or bromides. quora.comwhiterose.ac.uk Its primary role is to act as a base to activate the boronic acid for the critical transmetallation step with the palladium complex. quora.com The superior performance of this compound is also linked to its higher solubility in many organic solvents compared to other alkali carbonates, ensuring its availability in the reaction phase. quora.com
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | Ba(OH)₂ | 2 |
| 2 | K₃PO₄ | 52 |
| 3 | Na₂CO₃ | 15 |
| 4 | Cs₂CO₃ | 74 |
Heck Reaction: This reaction couples an unsaturated halide with an alkene. wikipedia.org The base is required to neutralize the hydrogen halide produced during the reaction and to regenerate the active Pd(0) catalyst. wikipedia.org this compound has been shown to be exceptionally effective in specific Heck reactions, dramatically improving yields where other bases fail. For instance, in a tandem Heck-C-H trifluoroethylation, this compound provided a significantly higher yield compared to sodium or potassium carbonate. whiterose.ac.uk This is attributed to the ability of the cesium cation to stabilize the transition state in the reductive elimination step. whiterose.ac.uk
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | Na₂CO₃ | 4 |
| 2 | K₂CO₃ | 5 |
| 3 | Cs(OPiv)₂ | 26 |
| 4 | Cs₂CO₃ | 59 |
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While amine bases are traditionally used, this compound has found application as the base, particularly in copper-free Sonogashira protocols. libretexts.orgrsc.org In these systems, bulky, electron-rich phosphine ligands are often used in conjunction with a palladium catalyst and this compound to achieve high yields. rsc.org
Condensation Reactions
This compound is an effective catalyst in various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org this compound has been shown to catalyze Knoevenagel reactions, with its catalytic activity being correlated with its alkalinity. oup.com In the condensation of malononitrile with benzaldehyde, this compound can facilitate the formation of benzylidenemalononitrile. oup.com
This compound has also been utilized as an efficient catalyst for the synthesis of complex heterocyclic compounds through multi-component condensation reactions. For example, it has been used in the synthesis of polyhydroquinolines from the one-pot, four-component reaction of an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate (B1210297). This methodology has been developed using this compound as a recyclable catalyst under visible light irradiation. Similarly, this compound has been employed in the synthesis of dihydropyranopyrroles.
| Reaction | Reactants | Catalyst/Base | Product |
|---|---|---|---|
| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | This compound | α,β-unsaturated compound |
| Polyhydroquinoline Synthesis | Aromatic Aldehyde + Dimedone + Ethyl Acetoacetate + Ammonium Acetate | This compound | Polyhydroquinoline derivative |
Cyclization Reactions
This compound is a valuable reagent in promoting cyclization reactions, which are crucial for the synthesis of cyclic and heterocyclic compounds.
This compound is particularly useful in promoting intramolecular cyclization reactions to create heterocyclic and macrocyclic structures. It has been used in the synthesis of 2-substituted benzo[b]furans through the intramolecular cyclization of 2-ynylphenols. This transition-metal-free, base-catalyzed approach offers an efficient and facile route to these important heterocyclic motifs.
Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the construction of molecules with diverse functionalities and biological activities. This compound has proven to be a valuable reagent in these reactions, facilitating the formation of C-N, C-O, and C-S bonds through various alkylation processes.
Alkylation Processes
Alkylation reactions are fundamental transformations for introducing alkyl groups into molecules. This compound's properties, such as its high solubility in organic solvents compared to other inorganic carbonates like potassium and sodium carbonate, and the "cesium effect," contribute to its efficacy as a base in these reactions. organic-chemistry.orgwikipedia.org
This compound is widely employed to facilitate the N-alkylation of various nitrogen-containing compounds, including amines, sulfonamides, β-lactams, indoles, and aromatic cyclic imides. wikipedia.orgmdma.ch Research in this area is often driven by the synthesis of compounds with potential biological activity. wikipedia.org
A notable application of this compound is in the mono-N-alkylation of primary amines. The use of cesium bases can promote the alkylation of primary amines while suppressing the overalkylation of the resulting secondary amines, leading to high chemoselectivity. mdma.ch This method is efficient for preparing secondary amines from various amines and alkylating agents like alkyl bromides and sulfonates. mdma.ch
In the realm of heterocyclic chemistry, this compound has been effectively used for the N-alkylation of aromatic cyclic imides. An efficient and simple method involves using this compound as the base in anhydrous N,N-dimethylformamide (DMF). organic-chemistry.org The use of microwave irradiation in conjunction with this compound significantly accelerates these reactions, reducing reaction times from hours to minutes and improving yields. organic-chemistry.org This method is compatible with base-labile functional groups, minimizing the formation of byproducts. organic-chemistry.org The high basicity and solubility of this compound in organic solvents are key to its success in these selective alkylations. organic-chemistry.org
| Substrate | Alkylating Agent | Solvent | Conditions | Yield (%) | Reference |
| Phthalimide | Benzyl bromide | DMF | Microwave, 70°C, 2 min | 98 | organic-chemistry.org |
| 4-Nitrophthalimide | Ethyl bromoacetate | DMF | Microwave, 70°C, 3 min | 95 | organic-chemistry.org |
| Naphthalimide | Benzyl bromide | DMF | Microwave, 70°C, 2 min | 99 | organic-chemistry.org |
The O-alkylation of alcohols and phenols to form ethers is another critical transformation where this compound excels as a base. It facilitates the reaction between various phenols and alkyl halides in solvents like acetonitrile at elevated temperatures. mdma.ch The high solubility of this compound in organic solvents and the formation of a loose ion-pair with the phenoxide contribute to high yields in non-aqueous systems. mdma.ch
Studies have shown that this compound is more effective than other bases like potassium carbonate for the formation of phenyl ethers. mdma.ch For instance, the methylation of 4-nitrophenol with methyl iodide using this compound in acetonitrile gives a significantly higher yield compared to using potassium carbonate in acetone. mdma.ch This methodology has been successfully applied to a range of substituted phenols and alkylating agents, including allyl bromide and benzyl bromide, consistently providing high yields of the corresponding ethers. mdma.ch
In more complex systems, such as the functionalization of 4,6-diphenylpyrimidin-2(1H)-ones, this compound has been shown to provide high regioselectivity for O-alkylation. nih.gov The choice of base and solvent is crucial in determining the outcome of the reaction, with the Cs₂CO₃/DMF system favoring the formation of the O-alkylated product at room temperature. nih.gov
| Phenol | Alkylating Agent | Base/Solvent | Yield (%) | Reference |
| 4-Nitrophenol | Methyl iodide | Cs₂CO₃/CH₃CN | 98 | mdma.ch |
| 4-Nitrophenol | Methyl iodide | K₂CO₃/Acetone | 75 | mdma.ch |
| Phenol | Allyl bromide | Cs₂CO₃/CH₃CN | 95 | mdma.ch |
| Phenol | Benzyl bromide | Cs₂CO₃/CH₃CN | 96 | mdma.ch |
This compound is also a highly effective base for the S-alkylation of thiols to produce thioethers (sulfides). researchgate.net A mild and convenient method for this transformation involves the use of this compound in DMF, often with the addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI). researchgate.net This system allows for the efficient S-alkylation of a variety of alkyl and aryl thiols, affording structurally diverse sulfides in high yields. researchgate.net
A key advantage of this method is its chemoselectivity. Unprotected mercaptoalcohols and thioamines react exclusively at the sulfur atom, leaving the hydroxyl and amino groups intact. researchgate.net This high degree of selectivity is valuable in the synthesis of complex molecules where protection and deprotection steps can be avoided. The reaction conditions are generally mild, making this a practical approach for S-alkylation. researchgate.net
Cyclization Reactions
Beyond simple alkylations, this compound plays a crucial role in promoting more complex transformations such as cyclization reactions, which are fundamental for the synthesis of cyclic and heterocyclic frameworks.
This compound is utilized in intermolecular cyclization reactions to construct various ring systems. researchgate.net It can act as a base to facilitate cascade reactions that lead to the formation of complex polycyclic structures. For example, it has been used in reactions involving the synthesis of dihydropyrrolizino[3,2-b]indol-10-ones through a cascade reaction where DMF serves as a reactant. eurekaselect.com
The synthesis of heterocyclic compounds is an area where this compound has found extensive application. eurekaselect.com It serves as an efficient catalyst for multicomponent reactions to produce complex heterocyclic structures. For instance, this compound has been used as a heterogeneous catalyst for the one-pot, four-component synthesis of polyhydroquinoline derivatives. This reaction, involving an aryl aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate, proceeds efficiently under visible light irradiation in the presence of a phase-transfer catalyst.
This compound's utility extends to the synthesis of other heterocyclic systems. It has been employed in the synthesis of 3,4-dihydropyrano[c]chromene derivatives through a three-component reaction of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin. chemijournal.com This method is noted for its high yields, short reaction times, and the recyclability of the catalyst. chemijournal.com Furthermore, this compound has been shown to mediate the cyclization of 1-(2-bromoaryl)-benzimidazoles with selenium to furnish benzo[d]imidazo[2,1-b]benzoselenoazoles. eurekaselect.com The "cesium effect" has been observed to influence the chemoselectivity in the synthesis of pyridones from β-ketoesters and 1,2,3-triazine (B1214393) 1-oxides, where this compound favors the formation of the pyridone over the pyridine scaffold, a selectivity not observed with other alkali metal carbonates. nih.gov
| Heterocycle | Reactants | Catalyst System | Key Features | Reference |
| Polyhydroquinolines | Aryl aldehyde, dimedone, ethyl acetoacetate, ammonium acetate | Cs₂CO₃, TBAB, visible light | One-pot, four-component, heterogeneous catalysis | |
| 3,4-Dihydropyrano[c]chromenes | Aromatic aldehyde, malononitrile, 4-hydroxycoumarin | Cs₂CO₃, visible light | High yields, short reaction time, recyclable catalyst | chemijournal.com |
| Benzo[d]imidazo[2,1-b]benzoselenoazoles | 1-(2-bromoaryl)-benzimidazoles, Selenium | Cs₂CO₃ | Mediated cyclization | eurekaselect.com |
| Pyridones | β-ketoesters, 1,2,3-triazine 1-oxides | Cs₂CO₃ | High chemoselectivity for pyridone formation | nih.gov |
Carbon-Hydrogen (C-H) Functionalization Strategies
This compound has gained significant attention for its utility in Carbon-Hydrogen (C-H) functionalization, a field focused on the direct conversion of C-H bonds into new functional groups like C-C, C-O, and C-N bonds. benthamdirect.comeurekaselect.comresearchgate.netmt.com This approach is highly valued in organic synthesis because it allows for the transformation of simple, inexpensive hydrocarbon feedstocks into more complex and valuable molecules with greater atom economy. mt.com
The role of this compound in these strategies is often as a mild inorganic base. benthamdirect.comeurekaselect.com It facilitates reactions that might otherwise require harsher conditions, which is beneficial for the synthesis of molecules with sensitive functional groups. mt.cominno-chem.com.cn For instance, this compound is employed in sequential reactions, such as the one-pot synthesis of 4-(imidazol-1-yl)indole derivatives, where it mediates a conjugate addition/aromatization cascade. researchgate.net It has also been used in the C-H functionalization of perhalogenated 12-vertex carborane anions. nih.govresearchgate.net
In some systems, this compound is used in conjunction with transition metal catalysts. For example, in a photo/palladium synergistic catalytic system, this compound acts as the base for the tandem asymmetric carboxylation and in situ esterification of heteroaromatic C-H bonds with carbon dioxide. alfa-chemistry.com The development of these methods aims for more sustainable chemical synthesis by enabling reactions under milder conditions. mt.com
Heteroatom-Heteroatom Bond Formation
Beyond C-H functionalization, this compound is also a practical component in reactions designed to form bonds between two heteroatoms. benthamdirect.comeurekaselect.comresearchgate.net This is a crucial transformation for synthesizing a wide range of organic compounds.
A specific example of this is the this compound-catalyzed aerobic oxidative cross-dehydrogenative coupling between thiols and phosphonates to create a dithiophosphate P-S bond. acs.org This reaction system is notable for its use of molecular oxygen as a green and ideal oxidant, avoiding the need for stoichiometric oxidants that can readily oxidize the starting P-H and S-H bonds. acs.org The process operates under mild conditions and demonstrates good tolerance for various functional groups. acs.org In this system, this compound was found to be a more effective base than other alkali-metal carbonates like lithium carbonate, sodium carbonate, or potassium carbonate. acs.org Control experiments showed that the reaction does not proceed in the absence of Cs2CO3 and does not appear to involve a radical pathway. acs.org
Table 1: Effect of Different Bases on P-S Cross-Coupling Reaction
| Base | Yield of Product 3a (%) |
|---|---|
| Cs₂CO₃ | 95 |
| Li₂CO₃ | No reactivity |
| Na₂CO₃ | No reactivity |
| K₂CO₃ | 59 |
Data sourced from a study on Cs₂CO₃-catalyzed aerobic oxidative cross-dehydrogenative coupling. acs.org
Amidation and Peptide Coupling
This compound plays a significant role in the formation of amide bonds, a cornerstone of peptide and protein chemistry.
Direct Amidation of Unactivated Esters with Amino Alcohols
A noteworthy application of this compound is in promoting the direct amidation of unactivated esters (such as primary alkyl and benzyl esters) with amino alcohols. nih.govacs.orgchemicalbook.comnih.gov This method is particularly advantageous as it proceeds without the need for transition-metal catalysts or conventional coupling reagents. nih.govacs.orgchemicalbook.com The reaction occurs under mild, room temperature conditions and can produce yields of up to 90%. nih.govacs.orgnih.govacs.org
A key feature of this methodology is its compatibility with peptide synthesis, as it exhibits no racemization for most naturally occurring amino acid substrates. nih.govacs.orgchemicalbook.comnih.gov The presence of a hydroxyl group on the amine nucleophile is critical for the reaction's success. nih.govchemicalbook.comnih.gov The proposed mechanism involves an initial transesterification between the ester and the amino alcohol, followed by a proximity-driven, intramolecular O-to-N acyl transfer to form the final amide product. nih.govacs.org The practicality of this approach has been demonstrated in the synthesis of serine-containing oligopeptides and biologically active nicotinamide derivatives. nih.govacs.orgchemicalbook.comnih.gov
Table 2: this compound-Promoted Amidation Yields
| Ester Substrate | Amino Alcohol Substrate | Yield (%) |
|---|---|---|
| Glycine methyl ester | Serine derivative | up to 90% |
| Methyl nicotinate derivative | L-prolinol | 43% |
Selected data from research on direct amidation of unactivated esters. nih.gov
Enhancement of Peptide Bond Formation
This compound is also employed to enhance the yield and selectivity of peptide bond formation in various contexts. samaterials.comketonepharma.com In one method, it facilitates the reaction between amino thioacids and 2,4-dinitrobenzenesulfonamides at room temperature to form peptide bonds. acs.orgnih.gov
Furthermore, this compound is a key reagent in the solvent-free mechanosynthesis of oligopeptides via ball milling. researchgate.net In this process, it not only functions as a base but also actively participates in the activation of substrates and intermediates during the coupling of peptide segments. researchgate.net In copper-mediated C-N coupling reactions, this compound serves as the base to synthesize peptides containing challenging dehydroamino acids, a protocol applied in the total synthesis of natural products like Yaku'amide A. beilstein-journals.org
Transesterification of Beta-Ketoesters
The transesterification of β-ketoesters is a valuable transformation in organic synthesis, used in the production of pharmaceuticals and biodiesel. nih.govrsc.orgresearchgate.net this compound has been identified as an effective catalyst for this reaction, capable of functioning under conventional heating, as well as under microwave and ultrasonic conditions. nih.gov
The use of this compound as a catalyst can lead to reduced reaction times and temperatures, resulting in enhanced product yields. researchgate.net It is considered a cost-effective, easily manageable, and accessible catalyst for this purpose. researchgate.net The likely reaction mechanism involves the Brønsted base facilitating the generation of an enolate intermediate. nih.gov An alternative pathway suggests that the this compound deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the β-ketoester. nih.gov Research has shown that less sterically hindered primary alcohols react faster and give higher yields compared to secondary or tertiary alcohols. nih.gov
Table 3: Comparison of Conditions for Transesterification of Ethyl Acetoacetate with 1-Butanol
| Catalyst | Condition | Time | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | Conventional | 1 hr | 70 |
| Cs₂CO₃ | Ultrasonic | 0.1 hr | 75 |
| MnSO₄ | Conventional | 2.15 hr | 60 |
| MnCO₃ | Conventional | 2.15 hr | 60 |
Data adapted from a comparative study on catalysts for β-ketoester transesterification. nih.gov
Chalcogenation Reactions
This compound exhibits a unique catalytic ability in α-phenylchalcogenation reactions of carbonyl compounds. researchgate.net Specifically, it catalyzes the reaction of carbonyl compounds with diphenyl diselenide to produce α-phenylseleno carbonyl compounds and with diphenyl disulfide to yield α-phenylthiolated products. researchgate.net These reactions are typically conducted under air at 100 °C and result in moderate to good yields of the desired chalcogenated compounds. researchgate.net
Alpha-Phenylchalcogenation of Carbonyl Compounds
This compound has demonstrated a distinct catalytic capability in the α-phenylchalcogenation of carbonyl compounds. nih.govnih.gov This process involves the reaction of carbonyl compounds with diphenyl dichalcogenides, such as diphenyl diselenide and diphenyl disulfide, to yield α-phenylchalcogenocarbonyl compounds. nih.govresearchgate.net The reaction proceeds efficiently in the presence of a this compound catalyst, providing moderate to good yields of the corresponding α-phenylseleno and α-phenylthio carbonyl compounds. nih.govnih.govsemanticscholar.org
The synthetic utility of these products is significant; for instance, α-phenylseleno aldehydes and ketones are valuable precursors for α,β-unsaturated carbonyl compounds via selenoxide elimination reactions. researchgate.net The process is typically conducted by stirring a solution of the diphenyl dichalcogenide, the carbonyl compound, and this compound in a solvent like DMA at 100°C under air. nih.gov
Research has shown that this compound effectively catalyzes the α-phenylthiolation of various ketones. For example, the reaction of 5-nonanone with diphenyl disulfide in the presence of this compound yielded 4-phenylthio-5-nonanone. researchgate.net Similarly, α-phenylselenation of various acetophenone derivatives has been successfully achieved using this catalytic system. researchgate.net
Table 1: this compound-Catalyzed α-Phenylselenation of Carbonyl Compounds with Diphenyl Diselenide
| Entry | Carbonyl Compound | Product | Yield (mmol) |
|---|---|---|---|
| 1 | Acetophenone | α-Phenylselenoacetophenone | 0.60 |
| 2 | Propiophenone | 2-Phenylselenopropiophenone | 0.51 |
| 3 | 4'-Methylacetophenone | α-Phenylseleno-4'-methylacetophenone | 0.54 |
| 4 | 4'-Methoxyacetophenone | α-Phenylseleno-4'-methoxyacetophenone | 0.48 |
| 5 | 4'-Chloroacetophenone | α-Phenylseleno-4'-chloroacetophenone | 0.56 |
Data sourced from a study on this compound-Catalyzed α-Phenylchalcogenation. researchgate.net Reaction conditions involved PhSeSePh (0.30 mmol), carbonyl compound (3.00 mmol), Cs₂CO₃ (0.05 mmol), and DMA (2.5 mL) under air at 100 °C for 5 h. researchgate.net
Oxidative Cross-Dehydrogenative Thiolation of Phosphonothioates
A notable application of this compound is in catalyzing the aerobic oxidative cross-dehydrogenative coupling (CDC) between thiols and phosphonothioates. nih.govacs.org This method facilitates the formation of a P-S bond for the synthesis of dithiophosphates under mild, transition-metal-free conditions, utilizing air as a green oxidant. acs.orgacs.org The reaction successfully couples not only aryl thiols but also alkyl thiols with phosphonothioates, producing the corresponding phosphorodithioates in good to excellent yields. acs.org
The optimization of reaction conditions identified that using 10 mol% of this compound in acetonitrile at 30°C under open air provides high product yields. acs.org For instance, the reaction between O,O-diethyl phosphonothioate and thiophenol yielded the desired product in 95% yield under these conditions. acs.org This protocol has also been successfully scaled up to the gram scale. acs.org
Table 2: this compound-Catalyzed Thiolation of O,O-diethyl phosphonothioate
| Entry | Thiol | Yield (%) |
|---|---|---|
| 1 | Benzenethiol | 95 |
| 2 | 4-Methylbenzenethiol | 93 |
| 3 | 4-Methoxybenzenethiol | 90 |
| 4 | 4-Chlorobenzenethiol | 92 |
| 5 | Benzyl mercaptan | 85 |
Data from the optimization study of the oxidative cross-dehydrogenative coupling of thiols and phosphonothioates. acs.org
Oxa-Michael Addition Reactions
This compound serves as an effective catalyst for the Oxa-Michael addition of oximes to Michael acceptors like acrylonitrile. researchgate.net This O-alkylation of oximes is stereospecific, proceeding with the retention of the oxime's configuration. researchgate.net The use of this compound has been identified as optimal for the alkylation of the O-H bond of the oxime in this reaction. researchgate.net This protocol is operationally simple and allows for the synthesis of a variety of O-alkylated oxime products, which are valuable precursors for further chemical transformations. researchgate.net this compound has also been utilized as a catalyst in aza-Michael addition reactions, for instance, in the synthesis of azole derivatives by their addition to α,β-unsaturated malonates and in the reaction of pyrazole with α,β-unsaturated ketones. nih.govresearchgate.net
Polymerization and Polycondensation Catalysis
Step-Growth Polymerization ("Silyl Method" Type Polycondensation)
Catalytic amounts of this compound are sufficient to initiate the step-growth polymerization of phenylene-bis-TMS-ethers and -thioethers with activated aryl fluoride monomers. scirp.orgscirp.orgresearchgate.net This process, known as the "silyl method," is a type of polycondensation used in the synthesis of polyphenylene ether (or sulfide) ketones and sulfones. scirp.orgwikipedia.org
Traditionally, this polymerization is initiated by either equimolar amounts of potassium carbonate or catalytic amounts of cesium fluoride. scirp.org However, cesium fluoride is very hygroscopic. scirp.orgscirp.org this compound presents a non-toxic, less expensive, and less hygroscopic alternative. scirp.org In the initial step, this compound reacts with the monomers to form a small amount of cesium fluoride in situ, which then acts as the catalyst for the main polymerization reaction. scirp.orgscirp.org The reactions are typically carried out in a solvent such as N-methylpyrrolidin-2-one (NMP) at temperatures ranging from 150°C to 180°C. scirp.org
Synthesis of High-Performance Polymer Materials
The catalytic efficiency of this compound in "silyl method"-type polycondensation has been demonstrated in the synthesis of high-performance polymers such as poly(phenylene ether ether ketone) (PEEK) and poly(phenylene sulfide (B99878) sulfone). scirp.orgscirp.orgresearchgate.net These materials are known for their excellent thermal stability and mechanical properties.
For example, the polymerization of 2-phenylhydroquinone-bis-trimethylsilyl ether and 4,4'-difluorobenzophenone using catalytic amounts (3 mol%) of this compound successfully yielded a poly(ether ether ketone) with a high inherent viscosity. scirp.org Similarly, the reaction of 4,4'-bis-trimethylsilylthio-diphenyl sulfide with 4,4'-difluorodiphenyl sulfone produced a poly(phenylene sulfide sulfone) in good yield. scirp.org this compound is also used to modify polymer surfaces and structures, enhancing their properties.
Table 3: Synthesis of High-Performance Polymers Using this compound Catalyst
| Polymer | Monomers | Yield (%) | Inherent Viscosity (dL/g) | Molecular Weight (Mw, g/mol) |
|---|---|---|---|---|
| Poly(ether ether ketone) | 2-phenylhydroquinone-bis-trimethylsilyl ether and 4,4'-difluorobenzophenone | 83 | 0.98 | 158,000 |
| Poly(phenylene sulfide sulfone) | 4,4'-bis-trimethylsilylthio-diphenyl sulfide and 4,4'-difluorodiphenyl sulfone | 85 | 0.45 | N/A |
Data from a study demonstrating the efficacy of catalytic this compound in promoting "Silyl Method"-Type Polycondensation. scirp.org
Cesium Carbonate in Advanced Materials Science and Device Applications
Optoelectronic Device Fabrication and Enhancement
Cesium carbonate plays a pivotal role in enhancing the functionality of various optoelectronic devices by improving charge injection and transport, modifying interfaces, and passivating defects.
In the architecture of OLEDs, efficient electron injection from the cathode into the light-emitting organic layer is crucial for high performance. This compound has been widely adopted as a superior electron injection layer (EIL) material.
Research shows that Cs₂CO₃ is highly effective as an EIL in both polymer-based and small-molecule OLEDs. snu.ac.krmdpi.com It can be deposited through various methods, including thermal evaporation and solution-based processes like spin-coating and inkjet printing. mdpi.comresearchgate.netresearchgate.net This versatility allows for its integration into different manufacturing workflows, from traditional vacuum processes to modern printable electronics. mdpi.comresearchgate.net
The primary function of the Cs₂CO₃ layer is to lower the electron injection barrier. researchgate.net When deposited, it chemically reacts with and n-dopes the adjacent organic material, such as tris-(8-hydroxyquinoline)-aluminum (Alq₃) or 1,3,5-Tri(1-phenyl-1H-benzimidazol-2-yl)phenyl (TPBI). researchgate.netdtic.mil This doping effect causes the Fermi level of the organic material to shift upwards, closer to its lowest unoccupied molecular orbital (LUMO), which significantly reduces the energy barrier for electrons to overcome. researchgate.net A very thin layer of Cs₂CO₃, as little as 0.5 Å, is sufficient to effectively reduce this injection barrier. researchgate.net
Table 1: Performance of OLEDs with this compound EIL This table is interactive. You can sort and filter the data.
| OLED Type | EIL Material | Key Finding | Reference |
|---|---|---|---|
| Blue OLED | Cs₂CO₃ doped TPBI | Achieved low voltage and deep blue emission. | dtic.mil |
| General OLED | Thermally Evaporated Cs₂CO₃ | Lowered electron injection barrier in Alq₃. | researchgate.net |
| Polymer LED (PLED) | Inkjet Printed Cs₂CO₃ | Showed remarkable current efficiency compared to devices without the layer. | researchgate.net |
This compound is instrumental in multiple strategies aimed at boosting the efficiency and longevity of perovskite solar cells, a promising photovoltaic technology.
Incorporating cesium ions (Cs⁺) into the perovskite crystal structure is a well-established strategy to enhance the material's stability. jos.ac.cn Compared to perovskites that rely solely on organic cations like methylammonium (B1206745) (MA) or formamidinium (FA), cesium-containing mixed-cation perovskites exhibit significantly improved thermal and moisture tolerance. jos.ac.cn The presence of the inorganic cesium cation helps to stabilize the perovskite phase, which is crucial for long-term operational stability. jos.ac.cn Furthermore, combining cesium-based precursor solutions with other additives, such as the Lewis base thiourea, can improve the quality of the perovskite film and lower the activation energy required for its formation. nih.gov
The interface between the perovksite absorber and the electron transport layer (ETL) is a critical junction for efficient charge extraction. This compound is frequently used to modify the surface of common ETL materials like titanium dioxide (TiO₂) and tin dioxide (SnO₂). bohrium.commdpi.comacs.orgresearchgate.net
This modification enhances the ETL's electronic conductivity and, crucially, lowers its work function. bohrium.comacs.orgresearchgate.net A lower work function results in a more favorable energy level alignment between the ETL and the perovskite layer, which facilitates the smooth transfer of electrons from the perovskite to the ETL and reduces the likelihood of charge carrier recombination at this interface. mdpi.comacs.orgresearchgate.net
Moreover, treating the ETL with a Cs₂CO₃ solution can improve its surface properties. It has been shown to reduce surface roughness and increase wettability, which promotes the growth of larger, more uniform perovskite grains on top of the ETL. mdpi.comacs.org These morphological improvements contribute to higher device performance. Research has demonstrated that an optimized concentration of the Cs₂CO₃ modifying solution is key, as an excessively thick layer can impede electron transport. bohrium.com The benefits of this strategy are evident in significant reported gains in power conversion efficiency (PCE). bohrium.comacs.orgresearchgate.net
Table 2: Effect of Cs₂CO₃ ETL Modification on Perovskite Solar Cell Performance This table is interactive. You can sort and filter the data.
| ETL Material | Modification Method | Initial PCE | Final PCE | Key Improvement | Reference |
|---|---|---|---|---|---|
| TiO₂ | Cs₂CO₃ solution treatment | 9.2% | 12.8% | Enhanced electron injection, reduced carrier recombination. | researchgate.net |
| SnO₂ | Cs₂CO₃ post-treatment | 15.6% | 19.5% | Lowered work function, larger perovskite grains. | acs.org |
Defects on the surface of the perovskite film can act as traps for charge carriers, leading to non-radiative recombination and a loss of efficiency. This compound is applied as a surface treatment agent to "passivate" these defects. acs.orgrsc.org The treatment effectively neutralizes defect sites, which retards the back recombination of charge carriers and allows more of them to be extracted as photocurrent. rsc.org This passivation of the ETL/perovskite interface also helps to suppress current-voltage hysteresis, a common issue in PSCs. mdpi.comacs.org Studies have documented PCE enhancements of nearly 20% following Cs₂CO₃ surface modification. rsc.org The broader use of cesium-based compounds, such as cesium tetrafluoroborate, for passivation further underscores the importance of cesium in mitigating surface-level inefficiencies. rsc.org
An alternative method for incorporating cesium and modifying the ETL simultaneously involves depositing the perovskite film onto a pre-coated layer of Cs₂CO₃. researchgate.net During the perovskite crystallization process, the soluble Cs₂CO₃ can diffuse and incorporate cesium into the perovskite structure. researchgate.net This approach offers a synergistic benefit: it not only introduces stabilizing cesium into the perovskite lattice but also passivates the underlying ETL (e.g., SnO₂) through chemical interactions that reduce electronic trap states. researchgate.net This dual-action strategy has been shown to be effective, with one study reporting an increase in PCE from 19.73% in a control device to 20.96% in a device using a Cs₂CO₃ precursor layer. researchgate.net
Table 3: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Cs₂CO₃ |
| Tris-(8-hydroxyquinoline)-aluminum | Alq₃ |
| 1,3,5-Tri(1-phenyl-1H-benzimidazol-2-yl)phenyl | TPBI |
| Calcium | Ca |
| Lithium | Li |
| Methylammonium | MA |
| Formamidinium | FA |
| Titanium dioxide | TiO₂ |
| Tin dioxide | SnO₂ |
| Thiourea | CH₄N₂S |
Controlled Synthesis of Inorganic Nanoparticles Using this compound (e.g., Nanocalcite)
Energy Storage Technologies: Electrolyte Additive in Lithium-Ion Batteries and Solid Oxide Fuel Cells
The unique electrochemical properties of this compound have positioned it as a valuable component in the advancement of energy storage technologies. Its application as an electrolyte additive is particularly noteworthy in two critical areas: lithium-ion batteries (Li-ion) and solid oxide fuel cells (SOFCs). In both systems, the introduction of this compound or related cesium compounds into the electrolyte has been shown to enhance performance, stability, and efficiency.
This compound in Lithium-Ion Batteries
In the field of lithium-ion batteries, achieving high performance, long cycle life, and stability is paramount. The electrolyte, and specifically the solid electrolyte interphase (SEI) that forms on the anode surface, plays a crucial role in battery function. Research has demonstrated that introducing cesium compounds, such as this compound, as an electrolyte additive can significantly improve the characteristics of the SEI layer, leading to enhanced battery performance. researchgate.netwiley.com
Table 1: Effect of Cesium-Based Additives on Lithium-Ion Battery Performance
| Performance Metric | Electrolyte without Cesium Additive | Electrolyte with Cesium Additive | Reference |
|---|---|---|---|
| Graphite (B72142) Anode Stability in PC-based Electrolyte | Significant exfoliation and capacity fade due to PC co-intercalation. | Formation of a stable, ultrathin SEI layer that suppresses PC co-intercalation. | researchgate.net |
| Coulombic Efficiency (after initial cycles) | Lower and less stable, particularly in PC-rich electrolytes. | Stable at >99.5%. | researchgate.net |
| Cycle Life | Shorter due to continuous electrolyte decomposition and electrode degradation. | Significantly improved due to the protective nature of the Cs⁺-directed SEI. | wiley.com |
| Overall Cell Stability | Subject to degradation of both anode and cathode. | Enhanced stabilization of both the lithium metal anode and the cathode. | wiley.com |
This compound in Solid Oxide Fuel Cells
Solid oxide fuel cells (SOFCs) are highly efficient energy conversion devices, but their high operating temperatures (typically above 800°C) present significant material and cost challenges. catf.usresearchgate.net A key area of research is the development of electrolytes that exhibit high ionic conductivity at lower, intermediate temperatures (400-700°C). rsc.orgrsc.org Ceria-based electrolytes, particularly those doped with other elements, are promising candidates for these lower-temperature SOFCs. rsc.org
The introduction of alkali carbonates, including this compound, into the ceria matrix to form a composite electrolyte has emerged as an effective strategy to boost ionic conductivity. rsc.org These ceria-carbonate composites demonstrate significantly enhanced conductivity, sometimes achieving values between 0.001 and 0.2 S/cm in the 400-600°C range. rsc.org This improvement is attributed to the creation of highly conductive interfaces between the ceria and carbonate phases, which provide pathways for rapid ion transport. rsc.org
Research into these composite materials has revealed that they can facilitate dual-ion (H⁺/O²⁻) conductivity. rsc.org In some systems, a "swing model" has been proposed, where the interface between the ceria and carbonate provides a highly conductive path for both protons and oxygen ions. rsc.org This enhanced ionic transport at lower temperatures allows for more efficient fuel cell operation, potentially reducing costs and improving long-term stability by mitigating material degradation associated with high temperatures. catf.usrsc.org
Table 2: Performance of Ceria-Carbonate Composite Electrolytes in SOFCs
| Parameter | Conventional Ceria-Based Electrolyte | Ceria-Alkali Carbonate Composite Electrolyte | Reference |
|---|---|---|---|
| Operating Temperature | High (>700°C) | Intermediate (400-700°C) | rsc.orgrsc.org |
| Ionic Conductivity | Lower at intermediate temperatures. | High dual-ion (H⁺/O²⁻) conductivity (0.001-0.2 S/cm) at intermediate temperatures. | rsc.org |
| Conduction Mechanism | Primarily oxygen ion conduction. | Dual-ion (H⁺/O²⁻) conduction, facilitated by interfaces between ceria and carbonate phases. | rsc.org |
| Overall Performance | Limited efficiency at lower temperatures. | Enhanced power density and efficiency at lower operating temperatures. | rsc.org |
Cesium Carbonate in Environmental Chemistry and Carbon Dioxide Management
Carbon Dioxide Capture Technologies
The capture of CO₂ from point sources, such as flue gas from power plants, and directly from the atmosphere is a critical strategy for mitigating climate change. Cesium carbonate plays a role in the development of advanced sorbent materials for these processes.
The development of efficient and stable sorbent materials is fundamental to advancing CO₂ capture technologies. This compound has been investigated as an active component in solid sorbent systems. These materials are designed to selectively bind with CO₂ from a mixed gas stream, which can then be released in a concentrated form for storage or utilization.
Research into alkali metal carbonate-based sorbents has shown their potential for CO₂ capture. While materials like calcium oxide (CaO) and potassium carbonate (K₂CO₃) are widely studied, this compound offers unique properties. nih.govnih.gov The development strategy often involves impregnating or dispersing this compound onto a porous support material. This approach aims to maximize the surface area and the exposure of active sites to the gas stream, thereby enhancing the CO₂ capture capacity and the speed of the reaction.
The general mechanism involves the chemical reaction of this compound with CO₂ and moisture to form cesium bicarbonate (CsHCO₃). The reaction is reversible, allowing for the regeneration of the sorbent and the release of pure CO₂ by applying heat or reducing pressure.
Key characteristics of this compound-based sorbents include:
High Basicity: this compound is a strong base, which facilitates a strong chemical affinity for the acidic CO₂ molecule. chemicalbook.com
Support Materials: Development focuses on high-surface-area supports like alumina, silica, or carbon-based materials to enhance the dispersion and efficiency of the this compound.
Moisture's Role: The presence of water vapor is often crucial for the carbonation reaction, as it facilitates the formation of bicarbonate. researchgate.net
While still in developmental stages compared to other sorbents, this compound-based materials are part of a broader effort to create more efficient and cost-effective solutions for CO₂ capture. researchgate.net
Several kinetic models are used to describe the CO₂ adsorption behavior on solid sorbents. These include the pseudo-first-order, pseudo-second-order, and Elovich models. nih.govmdpi.com However, for the reaction between CO₂, moisture, and alkali carbonates like this compound, a deactivation model has been shown to be particularly effective. researchgate.net This model accounts for the gradual loss of reactivity of the sorbent as the reaction proceeds and a product layer (cesium bicarbonate) forms on the surface of the this compound particles, which hinders further reaction.
One study specifically analyzed the sorption kinetics of CO₂ on this compound in a fixed-bed reactor and found that the experimental data fit the deactivation model very well. researchgate.net The model helps in evaluating key parameters like the sorption rate constant and the deactivation rate constant, which can be described in the Arrhenius form to show their temperature dependence. researchgate.net
Table 1: Common Kinetic Models for Gas-Solid Sorption
| Kinetic Model | Description |
|---|---|
| Deactivation Model | Used for non-catalytic heterogeneous reactions, it accounts for the loss of sorbent activity as the reaction progresses. It has been shown to fit experimental data for CO₂ sorption on this compound effectively. researchgate.net |
| Pseudo-First-Order | Assumes the rate of adsorption is proportional to the number of unoccupied sites. Often describes the initial stage of adsorption. nih.govmdpi.com |
| Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the sorbent and sorbate. It often provides the best fit for the entire adsorption process. nih.govmdpi.com |
| Elovich Model | Describes chemisorption on heterogeneous surfaces and considers that the activation energy for adsorption increases as surface coverage increases. nih.govtue.nl |
Modeling these kinetics is essential for predicting the breakthrough time (when CO₂ starts to exit the reactor without being captured) and for designing cyclic processes of capture and regeneration.
Carbon Dioxide Utilization (CO₂U) Strategies
Beyond capture, there is a growing interest in utilizing CO₂ as a renewable carbon source for producing valuable chemicals. This approach, known as Carbon Dioxide Utilization (CO₂U), can contribute to a circular carbon economy. This compound serves as an effective base catalyst in several CO₂U reactions.
Carboxylation is a chemical reaction in which a carboxylic acid group is introduced into a substrate, and using CO₂ as the carboxylating agent is a highly attractive green chemistry approach. alfa-chemistry.com this compound has proven to be a particularly effective base for promoting such reactions, especially for the carboxylation of molecules with acidic C-H bonds. google.com
The role of this compound is to act as a base to deprotonate the organic substrate, generating a carbanion. researchgate.net This highly reactive carbanion then attacks the electrophilic carbon atom of the CO₂ molecule, forming a new carbon-carbon bond and resulting in a carboxylate salt. The unique properties of the cesium cation (Cs⁺), such as its large ionic radius and soft Lewis acidity, make this compound highly soluble in many organic solvents and effective in promoting these transformations, often leading to higher yields and milder reaction conditions compared to other alkali carbonates. chemicalbook.comresearchgate.net
An example of this strategy is in the synthesis of dicarboxylic acids. While the direct synthesis of glutaconic acid salt using this method is a specific application, the general principle applies broadly. For instance, processes have been developed where a carbonate, such as this compound, is used to facilitate the reaction between a substrate and CO₂ to form a carboxylate salt. google.com This methodology is valuable for converting CO₂ into chemical building blocks used in the production of polymers, pharmaceuticals, and other fine chemicals. The use of this compound can suppress side reactions that are common with other bases, making it a preferred choice for difficult carboxylation reactions. researchgate.net
Advanced Characterization Techniques for Cesium Carbonate Systems
Spectroscopic Analysis
Spectroscopy is a cornerstone in the analysis of cesium carbonate, offering a non-destructive means to investigate its chemical and physical properties. Different spectroscopic techniques provide complementary information, from identifying chemical bonds to elucidating complex reaction mechanisms.
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a sample by measuring the absorption of infrared radiation. researchgate.net In the context of this compound systems, FTIR is instrumental in confirming the presence of the carbonate anion (CO₃²⁻) and monitoring its interactions with other species.
The carbonate ion exhibits characteristic vibrational modes that are readily detectable by FTIR. These include distinct absorption bands corresponding to C=O stretching and O-C-O bending vibrations. researchgate.netrsc.org For instance, the FTIR spectrum of this compound typically shows strong absorption bands associated with the carbonate group. The presence of adsorbed water molecules can also be identified by a broad band in the region of 3400 cm⁻¹. researchgate.net
Attenuated Total Reflection (ATR)-FTIR is a variant of the technique that allows for the direct analysis of solid and liquid samples with minimal preparation. nih.govresearchgate.net This method has been used to study the surface of materials after interaction with cesium ions, revealing changes in the vibrational properties of functional groups upon adsorption. rsc.org In-situ FTIR spectroscopy is particularly valuable for studying dynamic processes, such as the transformation of carbonate species during CO₂ adsorption and desorption cycles on catalysts. researchgate.netresearchgate.net By monitoring the FTIR spectra in real-time, researchers can gain insights into the stability and reactivity of different carbonate forms on a material's surface.
Table 1: Characteristic FTIR Bands in this compound Systems
| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |
|---|---|---|---|
| ~3400 | O-H stretching | Indicates presence of adsorbed water molecules | researchgate.net |
| ~1596, ~1389 | Carbonate (CO₃²⁻) vibrations | Confirms the presence of the carbonate functional group | researchgate.net |
| ~856-872 | C-H bending / Carbonate vibration | Can indicate interaction with organic species or shifts in carbonate environment | rsc.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about atomic and molecular structure. researchgate.net For systems containing this compound, ¹³³Cs NMR is particularly insightful. Cesium possesses a single NMR-active nucleus, ¹³³Cs, which, despite being quadrupolar, typically yields narrow signals, making it an excellent probe for its local chemical environment. acs.org
¹³³Cs NMR spectroscopy is widely used to study the coordination of cesium ions in solution and in the solid state. The chemical shift of the ¹³³Cs nucleus is highly sensitive to its surroundings, allowing for the characterization of cesium complexes and ion-pairing interactions. acs.orgnih.gov For example, solid-state ¹³³Cs Magic-Angle Spinning (MAS) NMR has been employed to determine the quadrupole coupling parameters and isotropic chemical shifts for Cs₂CO₃, providing data that can be correlated with crystallographic sites. nih.gov
The technique is also valuable for studying reaction mechanisms. In the mechanosynthesis of peptides, ¹³³Cs MAS NMR spectra have been used to track the state of this compound during the reaction, distinguishing between the commercial starting material, calcined Cs₂CO₃, and its state after grinding with reactants. researchgate.net Furthermore, NMR studies, including ¹H and ¹³C NMR, are used to confirm the outcomes of organic reactions where this compound is used as a base, such as in the regioselective O-alkylation of pyrimidinones. nih.gov These analyses help to distinguish between different product isomers by observing the chemical shifts of protons and carbons near the reaction site. nih.gov
Table 2: Properties of the ¹³³Cs Nucleus for NMR Spectroscopy
| Property | Value | Reference |
|---|---|---|
| Spin (I) | 7/2 | acs.org |
| Natural Abundance | 100% | acs.org |
| Quadrupole Moment (Q/fm²) | -0.00345 | acs.org |
| Frequency Ratio (Ξ) | 13.116142% | acs.org |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. rsc.orgmaterialsproject.org The technique works by irradiating a surface with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. materialsproject.org
XPS is frequently used to analyze this compound and related materials. Studies have shown that storing alkali metal carbonates like Cs₂CO₃ in air leads to the formation of hydrocarbonates and hydrates on the surface, a phenomenon that is particularly pronounced for this compound. researchgate.net XPS can distinguish between these different species by analyzing the binding energies of the C 1s and O 1s core levels. researchgate.net The C 1s binding energy for the carbonate (CO₃²⁻) group is typically observed around 289.3 ± 0.6 eV. chemicalbook.com
In materials science, XPS is crucial for understanding the role of this compound interlayers in electronic devices. For example, in organic solar cells, XPS analysis has revealed that thermal annealing, even at temperatures much lower than the bulk decomposition temperature, can cause Cs₂CO₃ to decompose into cesium oxides (Cs₂O and Cs₂O₂). ucla.eduresearchgate.net This decomposition creates n-type doping, which is critical for improving device efficiency. ucla.eduresearchgate.net XPS has also been used to confirm the formation of this compound within ion-implanted graphite (B72142), where a significant increase in higher binding energy components in the C 1s spectra indicated its presence. researchgate.net
Table 3: Representative XPS Binding Energies in this compound Systems
| Core Level | Binding Energy (eV) | Species/Interpretation | Reference |
|---|---|---|---|
| C 1s | ~289.3 | Carbonate (CO₃²⁻) | researchgate.netchemicalbook.com |
| C 1s | ~285.8 - 289.4 | Indicates formation of this compound in a graphite matrix | researchgate.net |
| O 1s | ~530.7 | Hydrocarbonate phase | researchgate.net |
| Cs 3d₅/₂ | Variable | Sensitive to the chemical bonding state of Cesium | mdpi.com |
Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Structure Analysis
Ultraviolet Photoelectron Spectroscopy (UPS) is a technique similar to XPS but uses lower energy ultraviolet photons to probe the electronic structure of valence electrons. researchgate.netresearchgate.net This makes it particularly powerful for investigating the valence band and work function of materials, which are critical parameters in electronic and optoelectronic devices. researchgate.netwikipedia.org
UPS is often used in conjunction with XPS to characterize thin films of this compound, which are frequently employed as electron interface layers in devices like organic solar cells and organic light-emitting diodes (OLEDs). ucla.edursc.org The studies reveal that the deposition and subsequent thermal annealing of a Cs₂CO₃ layer can significantly reduce the work function of the underlying electrode (e.g., Indium Tin Oxide, ITO). ucla.eduresearchgate.net For example, UPS measurements have shown a decrease in work function from 4.7 eV for bare ITO to 3.8 eV after modification with a ZnO:Cs₂CO₃ layer. researchgate.net
This reduction in work function is attributed to the formation of an interface dipole and the n-type doping effect resulting from the thermal decomposition of Cs₂CO₃ into cesium oxides. ucla.eduresearchgate.net By analyzing the UPS spectra, researchers can construct detailed energy-level diagrams that illustrate the alignment of different layers in a device, which is essential for understanding and optimizing charge injection and transport. researchgate.net
Mass Spectrometry Techniques (e.g., Electrospray Ionization-Collision Induced Dissociation-Mass Spectrometry (ESI-CID-MS), Liquid Chromatography-Mass Spectrometry (LCMS)) for Mechanistic Studies
Mass spectrometry (MS) techniques are vital for identifying compounds, determining molecular weights, and elucidating reaction mechanisms. In systems involving this compound, Liquid Chromatography-Mass Spectrometry (LCMS) and Electrospray Ionization (ESI)-MS are particularly useful.
LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. A notable application involves the use of cesium ions (Cs⁺) to enhance the analysis of neutral molecules like carbohydrates. researchgate.net In this method, carbohydrates are cationized by Cs⁺ post-separation, forming a stable quasi-molecular ion [M+Cs]⁺ in the positive ion ESI mode. researchgate.net Subsequent fragmentation allows for sensitive and robust quantitative analysis without the need for derivatization. researchgate.netresearchgate.net
ESI-MS is also instrumental in mechanistic studies of organic reactions catalyzed by this compound. The "cesium effect," where Cs₂CO₃ provides exceptional reactivity and selectivity compared to other bases, can be investigated using a combination of mass spectrometry and computational studies. nih.govresearchgate.net For instance, in the cross-coupling reactions of β-ketoesters, the use of Cs₂CO₃ leads to the formation of pyridones, whereas other bases yield pyridines. nih.gov Mechanistic studies, supported by techniques like MS to identify intermediates and products, reveal that the large cesium ion coordinates to the reactants in a specific way, altering the transition state energies and directing the reaction down a different pathway. nih.govnih.gov
Diffraction and Imaging Techniques
While spectroscopy provides chemical information, diffraction and imaging techniques are essential for determining the crystal structure and observing the morphology of this compound materials.
X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of materials. By measuring how X-rays are diffracted by the atoms in a crystal lattice, an XRD pattern is generated, which serves as a fingerprint for a specific crystalline phase. nih.gov The XRD pattern of anhydrous this compound (Cs₂CO₃) shows that it crystallizes in the monoclinic P2₁/c space group. researchgate.net The diffraction peaks can be indexed to specific crystallographic planes, and the lattice parameters can be precisely determined. researchgate.net XRD is routinely used to confirm the phase purity of synthesized Cs₂CO₃ and to identify its presence in composite materials or as a product of a chemical reaction. researchgate.netwikipedia.orgresearchgate.net For example, it has been used to identify the formation of a new mixed magnesium-cesium carbonate phase in CO₂ sorbents. researchgate.net
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and microstructure of materials at the micro- and nanoscale. SEM provides images of the surface topography, showing particle shape and size distribution. acs.orgcapes.gov.br For instance, SEM has been used to characterize the morphology of Cs₂CO₃-functionalized magnetic nanoparticles, revealing details about the catalyst's structure. researchgate.net TEM offers higher resolution, allowing for the observation of internal structures and even the arrangement of atoms in a crystal. researchgate.netresearchgate.net It has been employed to study the transformations of cesium-containing nanocrystals under an electron beam and to characterize the size and shape of nanoparticles where this compound might be a precursor or component. materialsproject.org
Table 4: Crystallographic Data for Anhydrous this compound (Cs₂CO₃)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Lattice Parameter (a) | 10.601 Å | researchgate.net |
| Lattice Parameter (b) | 6.263 Å | researchgate.net |
| Lattice Parameter (c) | 8.093 Å | researchgate.net |
| Lattice Angle (β) | 83.759° | researchgate.net |
X-ray Diffraction (XRD) for Crystal Structure and Crystallite Size Determination
X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and analyzing the diffraction pattern produced, one can determine the crystal lattice parameters, phase purity, and crystallite size of this compound.
This compound is known to crystallize in a monoclinic structure. Detailed crystallographic data obtained from computational studies, such as the Materials Project, provide precise lattice parameters for this structure. materialsproject.org
Table 1: Crystallographic Data for Monoclinic this compound (Cs2CO3)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2_1/c (14) |
| Lattice Constant a | 10.601 Å |
| Lattice Constant b | 6.263 Å |
| Lattice Constant c | 8.093 Å |
| Angle α | 90.000° |
| Angle β | 83.759° |
| Angle γ | 90.000° |
Data sourced from the Materials Project. materialsproject.org
Furthermore, the broadening of XRD peaks can be used to estimate the average size of the crystalline domains, or crystallites, within a powder sample. The Scherrer equation is commonly employed for this purpose:
D = (K * λ) / (β * cos(θ))
Where:
D is the mean crystallite size.
K is the Scherrer constant (typically ~0.9).
λ is the X-ray wavelength.
β is the full width at half maximum (FWHM) of the diffraction peak in radians.
θ is the Bragg angle.
This analysis is crucial for applications where the particle size of this compound is a critical parameter, such as in catalysis, where smaller crystallites can lead to a higher surface area and enhanced reactivity.
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and microstructure of solid materials at the micro- and nanoscale. In this technique, a focused beam of electrons is scanned across the sample's surface, and the resulting interactions are detected to form an image.
For this compound, SEM analysis can reveal important information about its particle shape, size distribution, and the degree of agglomeration of the powder. While specific SEM micrographs of pure this compound were not found in the provided search results, the technique is widely used to characterize materials synthesized using this compound as a catalyst or precursor. For instance, in the synthesis of nanocalcite particles using this compound, SEM would be employed to observe the surface morphology of the resulting nanoparticles. researchgate.net Similarly, SEM is used to examine the microstructure of various materials where this compound is used as a promoter, providing insights into how it influences the final morphology. The appearance of this compound is generally described as a white crystalline solid or a fine powder. samaterials.comwikipedia.orgnanorh.comsamaterials.com
Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Elemental Mapping
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the detailed investigation of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions are used to form an image. This technique is indispensable for studying the size, shape, and internal structure of nanoparticles.
While no specific TEM images of pure this compound nanoparticles were identified in the search results, TEM is a critical tool for characterizing systems where this compound is a component. For example, in the study of perovskite solar cells, where this compound can be used as an additive or in interlayer materials, TEM could be used to visualize the distribution and morphology of any resulting nanoscale phases.
A powerful capability often coupled with TEM is elemental mapping , typically performed using Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS). This allows for the visualization of the spatial distribution of different elements within the sample. In a composite material containing this compound, elemental mapping could confirm the location of cesium, carbon, and oxygen, providing crucial information about the material's composition and homogeneity at the nanoscale.
Surface and Porosity Analysis
The surface properties of this compound, particularly its surface area and porosity, are critical for its performance in applications such as heterogeneous catalysis.
Brunauer–Emmett–Teller (BET) Surface Area Measurement
The Brunauer–Emmett–Teller (BET) method is the most common technique for determining the specific surface area of a solid material. c2cat.eu It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, an adsorption isotherm is generated. The BET equation is then applied to these data to calculate the amount of gas required to form a monolayer on the surface, from which the total surface area can be determined.
A high surface area is often desirable for catalysts, as it provides more active sites for chemical reactions to occur. c2cat.eu Although specific BET surface area values for this compound were not found in the provided search results, it is known to be used as a catalyst in various organic reactions. samaterials.comjocpr.comnih.gov For these applications, synthesizing this compound with a high surface area would be a key objective to enhance its catalytic efficiency. The BET technique would be the standard method to quantify the success of such synthetic approaches.
Electrochemical and Electronic Characterization
In applications related to electronic devices, such as solar cells and organic light-emitting diodes (OLEDs), the electrochemical and electronic properties of this compound are of paramount importance.
Impedance Spectroscopy for Device Performance Analysis
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrical properties of materials and their interfaces within an electronic device. sciospec.comresearchgate.net It involves applying a small AC voltage or current perturbation over a range of frequencies and measuring the system's impedance response. The resulting data, often plotted in a Nyquist plot (imaginary part vs. real part of impedance), can be modeled with an equivalent electrical circuit to extract information about various physical and chemical processes occurring within the device, such as charge transfer resistance, capacitance, and diffusion processes. caltech.eduresearchgate.netpnu.edu.ua
This compound has been effectively used as an interlayer in polymer solar cells to improve their performance. In a study of polymer solar cells with a P3HT:PCBM active layer, a thin layer of this compound was introduced as an electron injection layer. researchgate.net Impedance spectroscopy was used to analyze the performance of these devices. The study found that the inclusion of the this compound layer led to an increase in the short-circuit current (Jsc) and power conversion efficiency. researchgate.net By analyzing the impedance spectra, researchers can gain insights into how the this compound layer affects charge transport and recombination processes at the interface between the active layer and the electrode, ultimately leading to improved device performance.
Current-Voltage (J-V) Measurements for Device Performance
Current-voltage (J-V) measurements are a fundamental technique for characterizing the performance of photovoltaic and optoelectronic devices. In the context of systems incorporating this compound (Cs2CO3), J-V analysis provides critical insights into the material's role in enhancing device efficiency and charge transport properties. This section presents detailed research findings from J-V measurements on devices, particularly perovskite solar cells (PSCs), where this compound is utilized as a modification layer or an interlayer.
Research has consistently demonstrated the beneficial effects of incorporating this compound at various interfaces within solar cell architectures. For instance, its use as a surface modification material for the electron transport layer (ETL) or the transparent conductive oxide (TCO) has led to significant improvements in all key photovoltaic parameters.
One study introduced this compound to modify the indium tin oxide (ITO) substrate in a perovskite solar cell. researchgate.net The J-V measurements revealed a notable enhancement in device performance. The reference device exhibited a PCE of 19.8%, whereas the device with the Cs2CO3 modification achieved a PCE of 22.9%. researchgate.net This improvement was accompanied by an increase in all other photovoltaic parameters, as detailed in the table below. researchgate.net
Table 1: Performance of Perovskite Solar Cells with and without Cs2CO3 Modification of the ITO Substrate
| Device Configuration | Voc (V) | Jsc (mA·cm-2) | FF | PCE (%) |
|---|---|---|---|---|
| Reference Device | 1.15 | 22.83 | 0.75 | 19.8 |
| Cs2CO3-Modified Device | 1.19 | 24.49 | 0.78 | 22.9 |
Data sourced from a study on dual function modification of Cs2CO3 for efficient perovskite solar cells. researchgate.net
The enhancement in performance is often attributed to the improved electron extraction and transport capabilities at the modified interface. researchgate.netmdpi.com Furthermore, the introduction of this compound can reduce charge recombination at the interface, which is reflected in a higher open-circuit voltage and fill factor. researchgate.net
In another application, this compound was used to modify the titanium dioxide (TiO2) electron transport layer in planar perovskite solar cells. ossila.com J-V characterization showed that the champion PCE was boosted from 9.2% for the unmodified device to 12.8% for the Cs2CO3-modified cell. ossila.com Similarly, employing Cs2CO3 as a surface modification material for organic-inorganic hybrid perovskite solar cells resulted in a PCE of 14.2%, a near 20% improvement over the control device. researchgate.net
The concentration of this compound used for modification is a critical parameter that requires optimization. A study investigating the impact of different concentrations of a Cs2CO3 solution for modifying a mesoporous TiO2 ETL found that a concentration of 0.03 M yielded the highest photoelectric conversion efficiency of 1.55%. mdpi.com This was a significant increase from the 0.90% PCE of the unmodified cell. mdpi.com Concentrations above or below this optimum value resulted in lower efficiencies. mdpi.com
Table 2: Effect of Cs2CO3 Concentration on the Photoelectric Conversion Efficiency (PCE) of Perovskite Solar Cells
| Cs2CO3 Concentration (M) | PCE (%) |
|---|---|
| 0 (Unmodified) | 0.90 |
| 0.01 | 1.19 |
| 0.02 | 1.37 |
| 0.03 | 1.55 |
| 0.04 | 1.06 |
| 0.05 | 0.59 |
Data from a study on the application of Cs2CO3 modified electron transport layers. mdpi.com
Beyond perovskite solar cells, this compound has also been shown to enhance the performance of organic photovoltaics. In polymer solar cells based on a P3HT:PCBM active layer, the introduction of a Cs2CO3 interlayer resulted in an 8-10% increase in short-circuit current and a 6-8% improvement in power conversion efficiency compared to devices without the layer. researchgate.net
Computational Chemistry and Theoretical Studies on Cesium Carbonate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and solids, and to map out the energetic landscapes of chemical reactions. For cesium carbonate, DFT calculations have been instrumental in understanding its role as a base and promoter in various organic transformations.
Researchers have employed DFT to model reaction pathways where this compound is a key reagent. For instance, in the direct C-H carboxylation of thiophene (B33073) with CO₂, DFT calculations revealed the mechanism through which this compound facilitates the reaction. mdpi.com The calculations showed the formation of a stable reactant complex between thiophene and Cs₂CO₃, highlighting hydrogen bonding interactions between a thiophene C-H bond and the carbonate oxygen atoms. mdpi.com The study mapped the entire reaction coordinate, including the transition states for proton abstraction and subsequent nucleophilic attack on CO₂, providing activation energy barriers for each step. mdpi.com
Similarly, DFT studies have been used to explore the regioselective alkylation of indazoles, where this compound is the base. beilstein-journals.orgbeilstein-journals.org These calculations suggest that a chelation mechanism involving the cesium cation is responsible for the observed preference for N¹-alkylation. beilstein-journals.orgbeilstein-journals.org By calculating the energies of intermediates and transition states, researchers could construct reaction coordinate diagrams that explain the kinetic and thermodynamic favorability of one isomer over another. beilstein-journals.orgbeilstein-journals.org The calculations demonstrated that a cesium-coordinated intermediate is significantly more stable than the uncoordinated species, thereby guiding the reaction pathway. beilstein-journals.orgbeilstein-journals.org
Further DFT investigations into the dehydrogenative coupling of formate (B1220265) anions to oxalate (B1200264), promoted by bases like this compound, have elucidated the critical role of the alkali metal cation. frontiersin.orgfrontiersin.org The calculations suggest that the kinetic advantage of using cesium-based hydroxides stems not only from increased basicity but also from the destabilization of intermediates in mixed-cation systems, which lowers the activation energy barrier. frontiersin.orgfrontiersin.org
Table 1: Selected DFT Studies on Reactions Involving this compound
| Reaction Studied | Key DFT Findings | Reference(s) |
| C-H Carboxylation of Thiophene | Elucidation of a Cs₂CO₃-thiophene complex; calculation of activation energies for proton abstraction and carboxylation steps. | mdpi.com |
| Regioselective Alkylation of Indazole | Identification of a cesium-chelation mechanism directing N¹-substitution; reaction coordinate diagrams show kinetic and thermodynamic favorability. | beilstein-journals.orgbeilstein-journals.org |
| Dehydrogenative Coupling of Formate | Revealed that cesium cations can lower activation energy by destabilizing reaction intermediates. | frontiersin.orgfrontiersin.org |
Kinetic Modeling and Reaction Progress Kinetic Analysis (RPKA) for Mechanistic Understanding
Kinetic modeling, particularly through Reaction Progress Kinetic Analysis (RPKA), offers a powerful method for deciphering reaction mechanisms from concentration data collected under synthetically relevant conditions. This approach has been applied to several reactions where this compound is used, revealing crucial details about its role that might not be apparent from simple product analysis.
In studies of palladium-catalyzed arylation of hindered primary amines, RPKA was used to build a complete kinetic profile of the reaction. acs.org The analysis helped to determine the rate orders with respect to the reactants and the catalyst. acs.org Such studies highlighted that in certain reactions, this compound was essential for achieving high yields, preventing side reactions like the formation of overalkylation products. acs.orgresearchgate.net
RPKA has also been instrumental in understanding iridium-catalyzed allylic amination reactions. nih.gov In one study, the analysis revealed a zero-order dependence on the allyl acetate (B1210297) electrophile, a first-order dependence on the catalyst, and a fractional-order dependence (0.4) on the amine nucleophile. nih.gov This fractional order suggested the involvement of cesium-bridged amine dimers that dissociate to form the active monomeric cesium amide nucleophile. researchgate.netnih.gov This insight points to a dual role for the cesium ion: acting as a Brønsted base promoter and as a Lewis acid to enhance the acidity of the amine pronucleophile. nih.gov Similarly, in the synthesis of silanols via the hydrolysis of hydrosilanes catalyzed by this compound, kinetic studies helped to probe the catalyst's behavior and confirm reaction orders. researchgate.net
These kinetic analyses underscore that the "cesium effect"—the often superior performance of cesium bases compared to lighter alkali metal carbonates—is not merely due to basicity but is intricately linked to the cesium ion's size, coordination properties, and its ability to influence the aggregation state of reactants. researchgate.net
Energy Decomposition Analysis (EDA) for Bond Characterization
Energy Decomposition Analysis (EDA) is a theoretical method used to dissect the interaction energy between two molecular fragments into physically meaningful components, such as electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions. This provides a quantitative description of the nature of chemical bonds.
EDA has been applied to theoretical studies of organo-cesium complexes. researchgate.net In a relativistic DFT study of two such complexes, EDA revealed that the bonding was predominantly ionic, but with a significant covalent character of about 20%. researchgate.net This quantitative insight helps to rationalize the stability and reactivity of these compounds. The analysis allows chemists to move beyond simple ionic or covalent labels and appreciate the nuanced nature of the metal-ligand interactions.
In other contexts, EDA has been used to confirm that hydrogen bonding in certain catalytic systems is driven by a combination of orbital and electrostatic attractions, providing a deeper understanding of the non-covalent interactions that direct stereoselectivity. acs.org
Theoretical Investigations of Organo-Cesium Complexes
Theoretical studies on organo-cesium complexes, which can be formed in situ during this compound-mediated reactions, provide fundamental insights into their structure, stability, and electronic properties.
Relativistic DFT calculations on specific tetramic acid-based organo-cesium complexes have shown that they possess large HOMO-LUMO gaps of approximately 2.4 eV. researchgate.net A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is generally indicative of high kinetic stability, which helps to explain the viability of these complexes. researchgate.net These theoretical models provide a framework for understanding why certain reactions involving this compound proceed efficiently and can guide the design of new synthetic methods. researchgate.net
Table 2: Key Theoretical Findings on Organo-Cesium Complexes
| Property Studied | Theoretical Method | Key Finding | Significance | Reference |
| Stability | Relativistic DFT | Large HOMO-LUMO gap (~2.4 eV) | Accounts for the kinetic stability of the complexes. | researchgate.net |
| Bonding Nature | Energy Decomposition Analysis (EDA) | Primarily ionic with ~20% covalent character | Provides a quantitative description of the cesium-ligand bond. | researchgate.net |
Thermodynamic and Solubility Modeling (e.g., Modified Apelblat Equation, van't Hoff Equation)
Understanding the solubility of this compound in different solvents is crucial for its application in synthesis and materials science. Thermodynamic models are used to correlate experimental solubility data with temperature, allowing for interpolation and prediction, which is essential for industrial process design.
The solubility of this compound has been measured in various pure and binary solvent systems across a range of temperatures (e.g., 278.15 to 323.15 K). acs.org This experimental data is often fitted to semi-empirical and thermodynamic models to ensure consistency and to derive thermodynamic properties of dissolution.
Commonly used models include:
The Modified Apelblat Equation: A semi-empirical model that is widely used to correlate the temperature dependence of solubility in solid-liquid equilibrium systems. Studies have shown that this model provides a robust and accurate correlation for this compound solubility in pure solvents. acs.orgresearchgate.net
The van't Hoff Equation: This thermodynamic model relates the change in the equilibrium constant (in this case, related to solubility) to the change in temperature. It allows for the calculation of thermodynamic parameters such as the standard dissolution enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). acs.orgresearchgate.net For this compound, as with many salts, solubility increases with temperature, and the dissolution process is found to be endothermic and entropy-driven. researchgate.net
Other Models: Equations such as the Yaws equation, the CNIBS/R-K model, and the Apelblat–Jouyban–Acree model have also been successfully used to correlate solubility data for this compound in pure and binary solvent mixtures, respectively, with computational results showing strong agreement with experimental measurements. acs.org
These modeling efforts provide essential data and parameters that support industrial design and further theoretical investigations into the behavior of this compound in solution. researchgate.net
Future Directions and Emerging Research Avenues for Cesium Carbonate
Development of Novel Cesium Carbonate-Mediated Chemical Transformations
The utility of this compound in organic synthesis is well-established, particularly in promoting reactions such as C, N, and O-alkylation and arylation. researchgate.netchemicalbook.com Future research is focused on harnessing its unique reactivity to develop entirely new chemical transformations. This compound has gained significant attention for its effectiveness in C-H functionalization and the formation of heteroatom-heteroatom bonds. researchgate.netbenthamdirect.comeurekaselect.com Researchers are actively exploring its potential to mediate complex molecular constructions that are challenging with other bases.
Recent studies have demonstrated the development of a this compound-promoted direct amidation of unactivated esters with amino alcohols, a process that occurs without transition-metal catalysts or coupling reagents. acs.org This method allows for the synthesis of serine-containing oligopeptides and various benzamide (B126) derivatives with high yields and without racemization for most natural amino acid substrates. acs.org The hydroxy group on the amine nucleophile was found to be crucial for the success of the reaction. acs.org
Further research includes its application in promoting oxadiaza excision cross-coupling reactions to form pyridones and its use in one-pot [2+2+2] cycloaddition reactions. researchgate.net Investigations into the C-H functionalization of complex structures like perhalogenated 12-vertex carborane anions using this compound are opening pathways to previously unknown functionalized building blocks for advanced materials. rsc.org These novel methodologies are expanding the synthetic toolkit, enabling the construction of intricate molecular architectures under relatively mild conditions. wikipedia.orgresearchgate.net
| Transformation Type | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Direct Amidation | Unactivated Esters, Amino Alcohols | Peptides, Benzamides | Transition-metal-free; No racemization | acs.org |
| C-H Functionalization | Perhalogenated Carborane Anions, Alkyl Halides | Functionalized Carboranes | Access to novel building blocks for materials science | rsc.org |
| Oxadiaza Excision Cross-Coupling | β-ketoesters, 1,2,3-triazine (B1214393) 1-oxides | Pyridones | Chemodivergent synthesis compared to other bases | researchgate.netrsc.org |
| Cycloaddition | 2-ynylphenols | 2-substituted benzo[b]furans | Transition-metal-free intramolecular cyclization | researchgate.net |
Integration into Sustainable and Green Chemistry Protocols
The growing emphasis on sustainable development has positioned green chemistry as a critical framework for designing environmentally benign chemical processes. researchgate.net this compound is increasingly being integrated into these protocols due to its role as a mild, effective, and often more selective base compared to harsher alternatives. researchgate.netchemicalbook.com Its use can reduce the need for hazardous reagents and solvents, thereby improving the efficiency and atom economy of chemical reactions. researchgate.net
Future research aims to expand the use of this compound in transition-metal-free catalytic systems. researchgate.net For instance, its application in the base-mediated, transition-metal-free direct thiophilic catalytic approach for synthesizing S-benzhydryl-phosphorothioates exemplifies this trend. researchgate.net Similarly, it has been used as a catalyst for the chemoselective reduction of aldehydes and ketones using diphenylsilane (B1312307) under solvent-free conditions. nih.gov Researchers are also developing protocols that use this compound in aqueous media or under solvent-free conditions to minimize volatile organic compound (VOC) emissions. The synthesis of polyhydroquinoline derivatives using this compound as a heterogeneous catalyst is another example of its application in developing efficient and novel green methodologies. jocpr.com
Advanced Interfacial Engineering for Enhanced Optoelectronic Device Performance
This compound is a key material in the fabrication of advanced optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). samaterials.commdpi.com It is widely used as an electron injection layer (EIL) or as a dopant in the electron transport layer (ETL) to improve device efficiency and stability. samaterials.comwikipedia.orgresearchgate.net The future of this compound in this field lies in more sophisticated interfacial engineering strategies.
In perovskite solar cells, modifying the titanium dioxide (TiO₂) ETL with a specific concentration of this compound (0.03 M was found to be optimal in one study) has been shown to enhance electronic conductivity and improve photoelectric conversion efficiency from 0.90% to 1.55%. bohrium.com Another study saw an increase from 9.2% to 12.8%. researchgate.net The modification improves electron extraction and charge transport. mdpi.combohrium.com Research has shown that a Cs₂CO₃ modification layer between the indium tin oxide (ITO) substrate and a tin oxide (SnO₂) electron transport layer can boost power conversion efficiency (PCE) from 19.8% to 22.9% by improving electron extraction and adjusting the light field distribution. mdpi.com
Future work will focus on creating precisely controlled nanostructure layers of this compound to act as cathodes, which can increase the kinetic energy of electrons. wikipedia.org Upon thermal evaporation, this compound can decompose into Cs₂O and Cs₂O₂, which act as n-type dopants, supplying additional conducting electrons and improving the efficiency of polymer solar cells. wikipedia.org Deeper understanding of the interfacial modification mechanisms, such as how this compound diffuses and forms dipoles at the ETL/perovskite interface to bend energy levels, will enable the design of next-generation, high-performance solar cells and OLEDs. researchgate.netresearchgate.net
| Device Type | Role of Cs₂CO₃ | Observed Enhancement | Reference |
|---|---|---|---|
| Perovskite Solar Cell (PSC) | Modification of TiO₂ electron transport layer | PCE increased from 0.90% to 1.55% | bohrium.com |
| Perovskite Solar Cell (PSC) | Modification layer between ITO and SnO₂ ETL | PCE improved from 19.8% to 22.9% | mdpi.com |
| Perovskite Solar Cell (PSC) | Surface modification material | PCE enhanced by nearly 20% (to 14.2%) due to retarded back recombination | rsc.org |
| Organic Light-Emitting Diode (OLED) | Doping of BPhen electron transport layer | Decreased activation energy from 1.3 to 0.18 eV, enhancing electron injection | aip.orgaip.org |
Optimization of this compound for Enhanced CO₂ Capture and Conversion Efficiency
The strategy of carbon capture and utilization (CCU) aims to convert captured carbon dioxide into valuable chemicals, offering a more sustainable alternative to simple sequestration. scienceopen.com this compound and other cesium salts are emerging as highly effective catalysts for both the capture and subsequent conversion of CO₂. rsc.orgresearchgate.net
Research has shown that cesium salts can catalyze the coupling of CO₂ with epoxides at ambient pressure (1 bar) to form cyclic carbonates with high conversion rates. rsc.org Furthermore, alkali carbonates, including Cs₂CO₃, can promote the hydrogenation of CO₂ to formate (B1220265), oxalate (B1200264), and other valuable C2+ carboxylates in the absence of transition-metal catalysts. acs.org In one study, the direct reaction of CO₂ with carbon monoxide in the presence of this compound yielded cesium oxalate at 90.1%. researchgate.net The efficiency of these processes is often superior when using cesium salts compared to other alkali carbonates like sodium or potassium carbonate. researchgate.netresearchgate.net
Future research is directed towards optimizing these processes. This includes supporting this compound on porous materials like activated carbon to improve the reaction rate and yield of carboxylates from CO₂ and H₂. researchgate.net Another avenue is the development of integrated systems where CO₂ is captured and then converted in situ. scienceopen.com For example, this compound is used to catalyze the synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles. consensus.app Optimizing reaction parameters such as temperature, pressure, and catalyst loading on supports will be key to making these CCU technologies more energy-efficient and economically viable. researchgate.netyoutube.com
| Reactants | Catalyst/Promoter | Product | Key Finding | Reference |
|---|---|---|---|---|
| CO₂, Epoxides | Cesium Salts (e.g., Cs₂CO₃) | Cyclic Carbonates | Highly active catalysis at ambient pressure (1 bar) | rsc.org |
| CO₂, H₂ | Cs₂CO₃ | Formate, Oxalate, C2+ Carboxylates | Promotes hydrogenation without transition-metal catalysts | acs.org |
| CO₂, CO | Cs₂CO₃ | Cesium Oxalate | Reaction is characteristic of this compound; other alkali carbonates were ineffective | researchgate.net |
| CO₂, 2-Aminobenzonitriles | Cs₂CO₃ | Quinazoline-2,4(1H,3H)-diones | Efficient synthesis of key intermediates for pharmaceuticals | consensus.app |
Exploration of Nanoscale this compound in Novel Applications
Reducing materials to the nanoscale often imparts enhanced characteristics due to a high surface-to-volume ratio and increased reactivity. nanorh.com this compound nanoparticles (Cs₂CO₃ NPs) are an emerging area of research with potential applications in catalysis, electronics, and energy storage. nanorh.comamericanelements.com These nanoparticles can be synthesized through methods like chemical precipitation and sol-gel processes. nanorh.com
The key properties of Cs₂CO₃ NPs include their high surface area, strong alkaline nature, and high ionic conductivity due to the presence of cesium ions. nanorh.com Research is focused on leveraging these properties for new applications. For instance, nanostructured layers of this compound are being explored for use as cathodes in organic electronic devices, where they can enhance the kinetic energy of electrons. wikipedia.org In the field of energy storage, this compound ceramics are being used as dopants in composite electrodes and in the production of solid electrolytes for next-generation solid-state batteries, aiming to increase energy density and durability. preciseceramic.com
Furthermore, novel synthesis methods are being developed, such as the controlled synthesis of nanocalcite particles using phosphogypsum (a waste byproduct) and this compound. researchgate.netmdpi.com This not only provides a sustainable route to valuable nanomaterials but also opens up applications for the synthesized particles in areas like cementitious materials and agriculture. researchgate.net Future exploration will likely uncover more uses for these nanoparticles in fields ranging from biomedical applications to advanced sensors. nanorh.comamericanelements.com
| Property | Description | Emerging Application | Reference |
|---|---|---|---|
| High Surface Area | Large surface-to-volume ratio increases reactivity and efficiency. | Enhanced catalysis in organic synthesis. | nanorh.com |
| High Ionic Conductivity | Facilitated by the presence of mobile cesium ions. | Solid electrolytes in solid-state batteries; composite electrodes. | nanorh.compreciseceramic.com |
| Alkaline Nature | Highly basic, useful in reactions requiring strong bases. | Catalyst in fine chemical synthesis. | nanorh.com |
| Luminescent Properties | Some cesium-based compounds can exhibit luminescence. | Optical applications and advanced sensing technologies. | nanorh.com |
| Electron Enhancement | Nanostructured layers can increase the kinetic energy of electrons. | Cathodes for organic electronic materials. | wikipedia.org |
Further Computational and Experimental Synergy for Deeper Mechanistic Understanding
A deeper understanding of why this compound is so effective in certain reactions—a phenomenon sometimes referred to as the "cesium effect"—is crucial for its rational application and the development of new processes. rsc.orgumich.edu This requires a strong synergy between computational modeling and experimental studies.
Computational methods, such as Density Functional Theory (DFT) calculations, are being used to probe the underlying mechanisms of this compound-mediated reactions. researchgate.net For example, a computational study on oxadiaza excision cross-coupling reactions revealed that cesium-coordinated species alter the reaction's preference, explaining the observed chemodivergence compared to reactions with other alkali metal carbonates. researchgate.netrsc.org Similarly, in the context of direct amidation, it has been proposed that the cesium ion acts as a mild Lewis acid, coordinating with oxygen-containing groups in the reactants and bringing them into proximity to facilitate the reaction. acs.org This preorganization is a key aspect of the cesium effect. acs.org
Future research will increasingly pair experimental observations with advanced computational models. This synergy will help to elucidate the specific role of the cesium cation in transition states, the nature of ion pairing in different solvents, and the reasons for its high solubility and reactivity. researchgate.netumich.edu This fundamental knowledge will empower chemists to predict new reactions, optimize existing conditions, and design novel catalytic systems with unprecedented precision, moving beyond serendipitous discovery to rational design.
Q & A
Q. What are the standard protocols for synthesizing and characterizing cesium carbonate in laboratory settings?
this compound (Cs₂CO₃) is typically synthesized via the reaction of cesium hydroxide with carbon dioxide, followed by crystallization. To ensure reproducibility, experimental protocols must detail stoichiometric ratios, reaction temperature, and purification methods (e.g., recrystallization from anhydrous ethanol). Characterization should include X-ray diffraction (XRD) for crystal structure verification, thermogravimetric analysis (TGA) for thermal stability assessment, and inductively coupled plasma mass spectrometry (ICP-MS) for purity analysis. For novel compounds, full spectral data (e.g., IR, NMR) and elemental analysis are mandatory .
Q. How can researchers ensure reproducibility when using this compound as a catalyst in organic synthesis?
Reproducibility requires meticulous documentation of reaction conditions, including solvent choice (e.g., DMF, THF), moisture control (due to hygroscopicity), and catalyst loading (typically 1–10 mol%). Researchers should report baseline control experiments (e.g., reactions without Cs₂CO₃) to confirm catalytic efficacy. Data should include yield, enantiomeric excess (if applicable), and kinetic profiles. Supplementary materials must provide raw data and instrument calibration details to enable replication .
Q. What spectroscopic and analytical techniques are most effective for verifying the purity and structure of this compound?
Key techniques include:
- XRD : Confirms crystalline phase and absence of polymorphic impurities.
- FT-IR : Identifies carbonate ion vibrations (~1400 cm⁻¹) and checks for adsorbed water.
- TGA/DSC : Assesses thermal decomposition profiles (e.g., Cs₂CO₃ decomposes at ~610°C).
- ICP-OES : Quantifies trace metal contaminants (e.g., Na⁺, K⁺).
- Karl Fischer titration : Measures residual moisture content, critical for hygroscopic materials like Cs₂CO₃ .
Advanced Research Questions
Q. What methodologies are recommended for investigating the role of this compound in facilitating C–O bond activation mechanisms?
Advanced studies should combine kinetic isotope effect (KIE) experiments, in-situ NMR monitoring, and density functional theory (DFT) calculations. For example, KIE experiments (comparing ) can elucidate whether proton transfer is rate-limiting. DFT models should optimize transition states using software like Gaussian or ORCA, incorporating solvent effects via continuum models (e.g., PCM). Cross-validation with experimental activation energies is critical .
Q. How should researchers approach contradictory findings in the catalytic efficiency of this compound across different solvent systems?
Contradictions often arise from solvent polarity, coordination effects, or trace water content. Systematically vary solvent parameters (e.g., dielectric constant, donor number) while maintaining fixed Cs₂CO₃ loading. Use controlled atmosphere techniques (glovebox) to exclude moisture. Statistical tools like multivariate regression analysis can isolate dominant factors. Replicate conflicting studies under identical conditions to identify overlooked variables (e.g., impurities in commercial Cs₂CO₃ batches) .
Q. What computational chemistry approaches can be integrated with experimental data to model this compound's behavior in supramolecular assemblies?
Molecular dynamics (MD) simulations with force fields (e.g., AMBER) can model Cs₂CO₃’s interaction with crown ethers or ionic liquids. Pair distribution function (PDF) analysis of X-ray scattering data validates simulated structures. For electronic structure insights, combine periodic DFT (VASP, CASTEP) with experimental XRD to correlate lattice parameters with catalytic activity. Open-source databases (e.g., Materials Project) provide benchmark data for validation .
Methodological Best Practices
- Handling Hygroscopicity : Store Cs₂CO₃ in desiccators with P₂O₅. Conduct reactions under inert atmosphere (Ar/N₂) and use freshly activated molecular sieves in solvents .
- Data Transparency : Publish raw spectra, crystallographic files (.cif), and computational input/output files as supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for commercial Cs₂CO₃ suppliers) and adhere to journal guidelines for chemical safety and waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
